Cas no 86404-63-9 (Difluoro triazolyl acetophenone)

Difluoro triazolyl acetophenone is een hoogwaardige chemische verbinding die veel wordt gebruikt in farmaceutische en agrochemische toepassingen vanwege zijn unieke structurele eigenschappen. De aanwezigheid van twee fluoratomen en een triazoolring in het molecuul draagt bij aan een verhoogde stabiliteit en reactiviteit, wat het ideaal maakt voor gespecialiseerde syntheseprocessen. Deze verbinding biedt uitstekende selectiviteit en efficiëntie in cross-couplingsreacties, waardoor het een waardevol tussenproduct is voor de ontwikkeling van nieuwe geneesmiddelen en gewasbeschermingsmiddelen. De combinatie van fluor en triazool zorgt voor verbeterde biologische activiteit en metabolische stabiliteit, wat essentieel is voor onderzoek en ontwikkeling in de life sciences.
Difluoro triazolyl acetophenone structure
86404-63-9 structure
Productnaam:Difluoro triazolyl acetophenone
CAS-nummer:86404-63-9
MF:C10H7F2N3O
MW:223.178888559341
MDL:MFCD02093825
CID:60982
PubChem ID:588080

Difluoro triazolyl acetophenone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
    • Voriconazole Related Compound C
    • 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone
    • 2-(1H-1,2,4-Triazol-1-yl)-2',4'-difluoroacetophenone
    • 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
    • 1-(2,4-DIFLUOROPHENYL)-2-(1H-1,2,4- TRIAZOLE-1-YL)-ETHANONE
    • 1-(2,4-DIFLUORO-PHENYL)-2-[1,2,4]TRIAZOL-1-YL-ETHANONE
    • 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
    • 2',4'-Difluoro-alpha-(1H-1,2,4-Triazol-1-yl)Acetophenone
    • 1-(2,4-Difluorobenzoylmethyl)-1H-1,2,4-triazole
    • 2',4'-DIFLUORO-2-(1H-1,2,4-TRIAZOL-1-YL)ACETOPHENONE
    • Ethanone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
    • HXI8R9R915
    • XCHRPVARHBCFMJ-UHFFFAOYSA-N
    • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
    • 1-(2,4-Difluorobenzoylmethyl)-1H-1,2,4-triazo
    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (ACI)
    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
    • 1-(2,4-Difluorophenyl)-2-(4H-1,3,4-triazol-4-yl)ethan-1-one
    • 2′,4′-Difluoro-2-(1,2,4-triazol-1-yl)acetophenone
    • 2′,4′-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone
    • UK 51060
    • MLS000681496
    • CS-W013099
    • BCP08801
    • FLUCONAZOLE IMPURITY E [EP IMPURITY]
    • SR-01000492477
    • 2',4'-Difluoro-2-(1,2,4-triazole)-1-yl acetophenone
    • AKOS005208156
    • 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)-acetophenone
    • 2',4'-Difluoro-2-(1H-1,2,4-Triazolyl) acetophenone
    • DTXSID70235529
    • SCHEMBL76005
    • VORICONAZOLE IMPURITY A (EP IMPURITY)
    • VORICONAZOLE IMPURITY A [EP IMPURITY]
    • NS00001891
    • Q27280148
    • A-(1H-1,2,4-triazolyl)acetophenone
    • SY013731
    • UK-51060
    • 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone, 95%
    • DS-10468
    • SMR000269159
    • 2,4-Difluoro- alpha -(1H-1,2,4-triazolyl)acetophenone
    • 2,4-difluorophenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
    • EN300-265774
    • SR-01000492477-1
    • FLUCONAZOLE IMPURITY E (EP IMPURITY)
    • Q-200187
    • 1-(2,4-difluoro phenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone
    • T2722
    • HY-W012383
    • MFCD02093825
    • O10251
    • UNII-HXI8R9R915
    • F2158-0485
    • 2,4-Difluoro-
    • CHEMBL2063495
    • HMS2555A08
    • 2,4-DIFLUORO-.ALPHA.-(1H-1,2,4-TRIAZOLYL)ACETOPHENONE
    • 2,4-Difluoro-?-(1H-1,2,4-triazolyl)acetophenone
    • AC-5336
    • DTXCID50158020
    • UK-51,060
    • EC 617-850-9
    • 2 inverted exclamation mark ,4 inverted exclamation mark -Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone
    • 2-(1H-1,2,4-Triazol-1-yl)-2\\',4\\'-difluoroacetophenone
    • 2',4'-DIFLUORO-2-(1,2,4-TRIAZOL-1-YL)ACETOPHENONE
    • 86404-63-9
    • 2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone
    • Difluoro triazolyl acetophenone
    • MDL: MFCD02093825
    • Inchi: 1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2
    • InChI-sleutel: XCHRPVARHBCFMJ-UHFFFAOYSA-N
    • LACHT: O=C(CN1C=NC=N1)C1C(F)=CC(F)=CC=1
    • BRN: 6652789

Berekende eigenschappen

  • Exacte massa: 223.05600
  • Monoisotopische massa: 223.05571818g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 3
  • Complexiteit: 264
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 47.8

Experimentele eigenschappen

  • Kleur/vorm: solid
  • Dichtheid: 1.39
  • Smeltpunt: 103-107 °C (lit.)
  • Kookpunt: 367.6°C at 760 mmHg
  • Vlampunt: 188.5℃
  • Brekindex: 1.593
  • PSA: 47.78000
  • LogboekP: 1.43920
  • Oplosbaarheid: Not determined

Difluoro triazolyl acetophenone Beveiligingsinformatie

Difluoro triazolyl acetophenone Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Difluoro triazolyl acetophenone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61887-5g
2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, 97%
86404-63-9 97%
5g
¥1678.00 2023-03-01
Enamine
EN300-265774-1.0g
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
86404-63-9 95.0%
1.0g
$24.0 2025-03-20
Enamine
EN300-265774-25.0g
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
86404-63-9 95.0%
25.0g
$35.0 2025-03-20
BAI LING WEI Technology Co., Ltd.
226222-5G
2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, 98%
86404-63-9 98%
5G
¥ 115 2022-04-26
eNovation Chemicals LLC
D504663-5g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 97%
5g
$100 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD0387-100g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 98%
100g
¥129.0 2024-04-17
Fluorochem
093694-100g
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
86404-63-9 95%
100g
£25.00 2022-03-01
TRC
D445885-5g
2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone
86404-63-9
5g
$ 150.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1718039-10MG
86404-63-9
10MG
¥14114.48 2023-01-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61887-25g
2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone, 97%
86404-63-9 97%
25g
¥7596.00 2023-03-01

Difluoro triazolyl acetophenone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Methanol ;  3 h, 65 °C
Referentie
Discovery of 1,2,3-selenadiazole analogues as antifungal agents using a scaffold hopping approach
Xu, Hang; et al, Bioorganic Chemistry, 2021, 115,

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Isopropanol
Referentie
Application of the Stereoselective Cycloaddition of Sulfenic Acids with Alkenes in Target Synthesis
Tisselli, Patrizia, 2004, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Solvents: Isopropanol ;  reflux
Referentie
Synthesis and antifungal studies of bis-mono and difluorophenacyl azolium compounds
Sundaram, Dhanraj T. S. S.; et al, Pharma Chemica, 2014, 6(5), 64-69

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  7 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ;  4 h, reflux
Referentie
Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues
Aher, Nilkanth G.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 759-763

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  1 - 2 h, rt → 80 °C
Referentie
Synthesis and biological evaluation of α-triazolyl chalcones as a new type of potential antimicrobial agents and their interaction with calf thymus DNA and human serum albumin
Yin, Ben-Tao; et al, European Journal of Medicinal Chemistry, 2014, 71, 148-159

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  50 min, 85 °C
Referentie
Efficient microwave-assisted synthesis of 1-(1H-indol-1-yl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols as antifungal agents
Lebouvier, Nicolas; et al, Tetrahedron Letters, 2006, 47(36), 6479-6483

Synthetic Routes 7

Reactievoorwaarden
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
Referentie
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
Referentie
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

Synthetic Routes 9

Reactievoorwaarden
1.1 Solvents: Acetonitrile ;  8 h, reflux
Referentie
Design, synthesis and antitrypanosomal activity of some nitrofurazone 1,2,4-triazolic bioisosteric analogues
Silva, Fredson T.; et al, European Journal of Medicinal Chemistry, 2016, 121, 553-560

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  36 h, rt
1.2 Solvents: Water ;  rt
Referentie
Visible-Light-Induced Regioselective Radical Oxo-Amination of Alkenes with O2 as the Oxygen Source
Wang, Jiayang ; et al, Organic Letters, 2023, 25(28), 5333-5338

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Polyethylene glycol Solvents: Acetonitrile ;  4 - 5 h, reflux
Referentie
Study on the new preparation of fluconazole
Wang, Jian-xiang, Zhongguo Xiandai Yingyong Yaoxue, 2006, 23(1), 35-37

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  7 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ;  4 h, reflux
Referentie
Design and synthesis of fluconazole/bile acid conjugate using click reaction
Pore, Vandana S.; et al, Tetrahedron, 2006, 62(48), 11178-11186

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Isopropanol ;  reflux
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C → rt
Referentie
Design, synthesis, in vivo and in silico evaluation of phenacyl triazole hydrazones as new anticonvulsant agents
Dehestani, Leila; et al, Bioorganic Chemistry, 2018, 78, 119-129

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  7 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ;  4 h, reflux
Referentie
Synthesis and biological evaluation of new fluconazole β-lactam conjugates linked via 1,2,3-triazole
Divse, Jaisingh M.; et al, New Journal of Chemistry, 2017, 41(2), 470-479

Difluoro triazolyl acetophenone Raw materials

Difluoro triazolyl acetophenone Preparation Products

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86404-63-9)2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone
sfd14982
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek